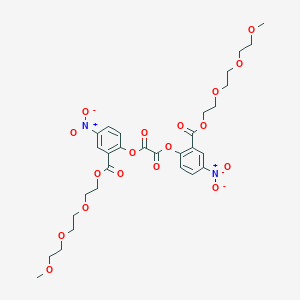

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate

概要

説明

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate: is a chemical compound known for its application in chemiluminescence reactions. It is particularly valued for its high sensitivity and stability in detecting hydrogen peroxide and fluorescent compounds. This compound is often used in high-performance liquid chromatography (HPLC) with chemiluminescence detection systems .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate involves the esterification of oxalic acid with 4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenol. The reaction typically requires a catalyst such as imidazole and is carried out in solvents like acetone or acetonitrile to enhance solubility .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous optimization of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

化学反応の分析

Types of Reactions: Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate primarily undergoes chemiluminescence reactions. When reacted with hydrogen peroxide in the presence of a fluorescent compound, it produces light through a peroxyoxalate chemiluminescence mechanism.

Common Reagents and Conditions:

Hydrogen Peroxide: Acts as an oxidizing agent.

Fluorescent Compounds: Such as perylene, which participate in the chemiluminescence reaction.

Solvents: Acetone and acetonitrile are commonly used due to their ability to dissolve the compound effectively.

Major Products: The major product of the chemiluminescence reaction is light emission, which is used for detecting various analytes in HPLC systems.

科学的研究の応用

Chemiluminescence Detection

One of the primary applications of TDPO is in post-column chemiluminescence detection in high-performance liquid chromatography (HPLC). This method exploits the peroxyoxalate chemiluminescence reaction, which is particularly effective for detecting fluorescent compounds.

Case Study: Detection of Fluorescent Compounds

In a study published in Analytical Chemistry, TDPO was utilized to enhance the detection limits for various fluorescent compounds such as perylene, eosine, and rhodamine. The findings indicated that the chemiluminescence intensity increased with the proportion of water in the reaction medium up to approximately 40%. Notably, TDPO demonstrated superior stability compared to other oxalates, maintaining around 90% activity over extended periods when exposed to hydrogen peroxide .

Applications in Biochemistry

TDPO's stability and effectiveness make it suitable for biochemical assays, particularly those requiring sensitive detection methods.

Example: Amino Acid Detection

The compound has been applied to detect amino acids at sub-femtomole levels using HPLC coupled with chemiluminescence detection. The optimal conditions for detection were thoroughly investigated, revealing that temperature and time significantly influenced the reaction outcomes .

Environmental Monitoring

TDPO can also play a role in environmental chemistry by detecting pollutants that exhibit fluorescent properties. The ability to monitor such compounds is crucial for assessing water quality and environmental safety.

Future Directions and Research Opportunities

While current applications highlight TDPO's utility in analytical chemistry and biochemistry, further research could explore its potential in:

- Drug Development : Investigating interactions between TDPO and pharmaceutical compounds could lead to new drug formulations.

- Material Science : The compound's properties may lend themselves to applications in developing new materials with specific optical characteristics.

作用機序

The mechanism of action of Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate involves the peroxyoxalate chemiluminescence reaction. When the compound reacts with hydrogen peroxide, it forms an intermediate that decomposes to produce light. This light emission is then detected and measured, providing information about the presence and concentration of specific analytes .

類似化合物との比較

- Bis(2,4-dinitrophenyl) oxalate

- Bis(2,4,6-trichlorophenyl) oxalate

Comparison: Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate is unique due to its extreme solubility in solvents like acetone and acetonitrile, which enhances its performance in chemiluminescence reactions. Compared to Bis(2,4-dinitrophenyl) oxalate and Bis(2,4,6-trichlorophenyl) oxalate, it provides higher sensitivity and stability, making it a preferred choice for high-sensitivity detection applications.

生物活性

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate (often referred to as TDPO) is a synthetic compound notable for its applications in chemiluminescence and analytical chemistry. Its biological activity is primarily associated with its role as a chemiluminescent reagent, particularly in high-performance liquid chromatography (HPLC) for detecting various analytes, including sulfonamide residues and other trace substances. This article explores the compound's biological activity, mechanisms of action, and its implications in research and industrial applications.

- Molecular Formula : C30H36N2O18

- Molecular Weight : 712.6 g/mol

- CAS Number : 103638-91-1

The primary mechanism of action for this compound involves the peroxyoxalate chemiluminescence reaction. When this compound reacts with hydrogen peroxide in the presence of a fluorescent compound, it generates light through the following process:

- Reaction Initiation : The compound reacts with hydrogen peroxide to form an unstable intermediate.

- Decomposition : This intermediate decomposes, resulting in the emission of light.

- Detection : The emitted light can be quantified to determine the concentration of specific analytes.

This mechanism is particularly useful in assays requiring high sensitivity and specificity for detecting trace amounts of substances.

Chemiluminescence Detection

This compound is widely used in various biological assays due to its high sensitivity. It has been employed in:

- Detection of Biomolecules : Used in assays to detect proteins, nucleic acids, and other biomolecules.

- Environmental Monitoring : Detecting pollutants and toxic substances in environmental samples.

Case Studies

- Detection of Sulfonamide Residues : In a study utilizing HPLC with chemiluminescent detection, TDPO demonstrated superior sensitivity compared to other reagents, allowing for the detection of low concentrations of sulfonamide antibiotics in food products.

- Oxidative Stress Research : Research indicated that compounds similar to TDPO can be used to study oxidative modifications in biological systems. For instance, oxidatively modified proteins were shown to promote calcium oxalate crystallization, which is relevant in kidney stone disease .

Comparative Analysis

The performance of this compound can be compared with other similar compounds based on their solubility and sensitivity:

| Compound Name | Solubility | Sensitivity Level | Applications |

|---|---|---|---|

| This compound | High (acetone/acetonitrile) | High | HPLC detection |

| Bis(2,4-dinitrophenyl) oxalate | Moderate | Moderate | General chemical analysis |

| Bis(2,4,6-trichlorophenyl) oxalate | Low | Low | Limited applications |

特性

IUPAC Name |

bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxycarbonyl]-4-nitrophenyl] oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O18/c1-41-7-9-43-11-13-45-15-17-47-27(33)23-19-21(31(37)38)3-5-25(23)49-29(35)30(36)50-26-6-4-22(32(39)40)20-24(26)28(34)48-18-16-46-14-12-44-10-8-42-2/h3-6,19-20H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYPHQPTUDHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145969 | |

| Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103638-91-1 | |

| Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。